molecular formula C14H24O4 B6296082 (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid CAS No. 957761-10-3

(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid

Cat. No.: B6296082
CAS No.: 957761-10-3
M. Wt: 256.34 g/mol
InChI Key: MKGQEWYBIRMAEK-QPJJXVBHSA-N
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Description

(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is a chemical compound with the molecular formula C14H24O4 and a molecular weight of 256.34 g/mol. This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The presence of the tetrahydropyran ring and the nonenoic acid moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid typically involves the formation of the tetrahydropyran ring followed by the attachment of the nonenoic acid chain. One common method for synthesizing tetrahydropyran derivatives is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it versatile for synthesizing complex molecules.

Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Lanthanide triflates can also catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes in room temperature ionic liquids, producing five- and six-membered oxygen heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nonenoic acid moiety to saturated acids or alcohols.

    Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated acids or alcohols. Substitution reactions can lead to a variety of functionalized tetrahydropyran derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Medicine: The compound’s derivatives could have therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a pharmacophore, interacting with enzymes, receptors, or other proteins to modulate their activity. The nonenoic acid moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog with a six-membered ring containing five carbon atoms and one oxygen atom.

    2-Pyrone and its derivatives: These compounds have a similar ring structure but differ in the position of the oxygen atom and the presence of a carbonyl group.

Uniqueness

(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is unique due to the combination of the tetrahydropyran ring and the nonenoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-9-(oxan-2-yloxy)non-7-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c15-13(16)9-5-3-1-2-4-7-11-17-14-10-6-8-12-18-14/h4,7,14H,1-3,5-6,8-12H2,(H,15,16)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQEWYBIRMAEK-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC/C=C/CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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